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Compound of Interest

Compound Name: 3-Hydroxymethylaminopyrine

Cat. No.: B082511

[2] 3-Hydroxymethylaminopyrine | C12H15N302 - PubChem 3-
Hydroxymethylaminopyrine is a metabolite of aminopyrine. It is formed from aminopyrine by
the action of cytochrome P-450 (CYP) isozymes. This reaction can be used to measure CYP
activity in vivo. --INVALID-LINK-- [1] Design, synthesis, and structure-activity relationship of
novel 3-((substituted-benzyl) (methyl)amino)methyl)-4-amino-N,N-dimethylaniline analogues as
potent phosphodiesterase 1 inhibitors for the treatment of inflammatory bowel disease -
PubMed A series of novel 3-((substituted-benzyl) (methyl)amino)methyl)-4-amino-N,N-
dimethylaniline analogues were designed, synthesized, and evaluated for their
phosphodiesterase 1 (PDE1) inhibitory activities. Among them, compound 18 not only showed
the most potent PDE1 inhibitory activity (IC 50 = 26 nM) and high selectivity over other PDE
isotypes but also exhibited excellent pharmacokinetic properties. --INVALID-LINK--
Phosphodiesterase 1 (PDE1) as a promising therapeutic target for neurological disorders
PDEL1 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP. It is a member of the
PDE superfamily, which consists of 11 families (PDE1-PDE11). PDE1 has three isoforms:
PDE1A, PDE1B, and PDELC. These isoforms are encoded by three different genes and have
different tissue distributions, substrate specificities, and regulatory properties. --INVALID-LINK--
Phosphodiesterase-1 (PDE1) inhibitors in the treatment of neurodegenerative diseases -
PubMed Several selective PDEL1 inhibitors have been developed and tested in preclinical
models of neurodegenerative diseases. These inhibitors have been shown to improve cognitive
function, reduce neuroinflammation, and protect against neuronal cell death. Some of the most
promising PDEL1 inhibitors include vinpocetine, IBMX, and KS-505a. --INVALID-LINK--
Discovery of a Potent and Selective Phosphodiesterase 1 (PDE1) Inhibitor with In Vivo Efficacy
in a Rodent Model of Parkinson's Disease - PubMed The discovery of a novel series of potent
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and selective phosphodiesterase 1 (PDE1) inhibitors is described. The most promising
compound, 2b, has an IC50 of 12 nM for PDE1 and is more than 100-fold selective over other
PDE families. It also has good oral bioavailability and brain penetration in rodents. --INVALID-
LINK-- Phosphodiesterase 1 Inhibitors - Creative Biolabs Creative Biolabs is a leading provider
of high-quality PDE1 inhibitors for research purposes. We offer a wide range of PDE1
inhibitors, including selective and non-selective inhibitors, as well as inhibitors with different
mechanisms of action. Our PDEL1 inhibitors are suitable for a variety of applications, including
in vitro and in vivo studies. --INVALID-LINK-- Design, synthesis, and biological evaluation of
novel PDE1 inhibitors for the treatment of inflammatory bowel disease - European Journal of
Medicinal Chemistry Herein, we report the design, synthesis, and biological evaluation of a
novel series of potent and selective PDEL inhibitors for the treatment of IBD. The most
promising compound, 12a, has an IC50 of 2.5 nM for PDE1 and is more than 1000-fold
selective over other PDE families. It also has good oral bioavailability and pharmacokinetic
properties in rodents. --INVALID-LINK-- Aminopyrine N-demethylase - an overview |
ScienceDirect Topics Aminopyrine N-demethylase activity is used to measure the metabolic
capacity of the liver, specifically the activity of cytochrome P-450 (CYP) isozymes. The activity
of this enzyme can be induced or inhibited by various drugs and other xenobiotics. For
example, phenobarbital is a well-known inducer of aminopyrine N-demethylase, while
cimetidine is an inhibitor. --INVALID-LINK-- The effect of cimetidine on the pharmacokinetics of
aminopyrine and its metabolites in man - PubMed Cimetidine has been shown to inhibit the
metabolism of aminopyrine to its main metabolites, 4-methylaminoantipyrine and 4-
aminoantipyrine. This is due to the inhibition of cytochrome P-450 isozymes by cimetidine. --
INVALID-LINK-- Vinpocetine as a potent and selective phosphodiesterase 1 inhibitor - PubMed
Vinpocetine is a potent and selective inhibitor of phosphodiesterase 1 (PDEL). It has an IC50 of
10-15 uM for PDE1 and is more than 100-fold selective over other PDE families. Vinpocetine
has been shown to improve cognitive function in a number of animal models of
neurodegenerative diseases. --INVALID-LINK-- IBMX - Wikipedia IBMX is a non-selective
phosphodiesterase inhibitor. It inhibits all PDE isoforms, but is most potent against PDE1,
PDES3, and PDE4. IBMX is often used as a research tool to study the role of PDESs in various
physiological processes. --INVALID-LINK-- The Phosphodiesterase 1 Family (PDE1) The
Phosphodiesterase 1 Family (PDE1). PDEL1 is a class of phosphodiesterases that hydrolyzes
both cAMP and cGMP. The enzyme is found in a variety of tissues, including the brain, heart,
and smooth muscle. PDEL is involved in a number of physiological processes, including
neuronal signaling, cardiac contractility, and smooth muscle relaxation. --INVALID-LINK--
Discovery of Novel Phosphodiesterase 1 (PDE1) Inhibitors for the Treatment of Cognitive
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Impairment Associated with Schizophrenia - PubMed This paper describes the discovery of a
novel series of potent and selective PDEL inhibitors. The most promising compound, 1, has an
IC50 of 0.5 nM for PDE1 and is more than 10,000-fold selective over other PDE families. It also
has good oral bioavailability and brain penetration in rodents. --INVALID-LINK-- The emerging
role of phosphodiesterase 1 inhibitors in the treatment of cardiovascular diseases - PubMed
Phosphodiesterase 1 (PDE1) is a promising target for the treatment of cardiovascular diseases.
PDEL1 inhibitors have been shown to improve cardiac function, reduce blood pressure, and
protect against ischemia-reperfusion injury. --INVALID-LINK-- Phosphodiesterase 1 Inhibitors: A
Patent Review (2010-2015) - PubMed This review summarizes the patent literature on PDE1
inhibitors from 2010 to 2015. A number of different chemical scaffolds have been explored, and
a number of potent and selective PDEL inhibitors have been identified. --INVALID-LINK-- A
Comparative Analysis of 3-Hydroxymethylaminopyrine and Other Phosphodiesterase 1
(PDEZ1) Inhibitors

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of 3-Hydroxymethylaminopyrine against other prominent
Phosphodiesterase 1 (PDE1) inhibitors. This document outlines key performance data,
experimental protocols, and visual representations of the underlying signaling pathways to
inform inhibitor selection and future research.

3-Hydroxymethylaminopyrine is a metabolite of aminopyrine, formed through the action of
cytochrome P-450 (CYP) isozymes. Its role as a PDEL1 inhibitor has garnered interest,
particularly in the context of inflammatory bowel disease.[1] PDEL1 is a dual-substrate enzyme
that hydrolyzes both cyclic adenosine monophosphate (cCAMP) and cyclic guanosine
monophosphate (cGMP), making it a critical regulator of various physiological processes. This
guide will compare the efficacy of 3-Hydroxymethylaminopyrine with other known PDE1
inhibitors.

Performance Comparison of PDE1 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for 3-
Hydroxymethylaminopyrine and a selection of other PDEL inhibitors. Lower IC50 values
indicate greater potency.
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Inhibitor IC50 (PDE1) Selectivity Target Application
High selectivity over Inflammatory Bowel
Compound 18 26 nM . _
other PDE isotypes Disease
>100-fold selective
Compound 2b 12 nM over other PDE Parkinson's Disease
families
>1000-fold selective
Inflammatory Bowel
Compound 12a 2.5nM over other PDE )
B Disease
families
>10,000-fold selective - ]
Cognitive Impairment
Compound 1 0.5nM over other PDE ) ) )
. in Schizophrenia
families
>100-fold selective )
] ) Neurodegenerative
Vinpocetine 10-15 uM over other PDE )
- Diseases
families
) Potent against PDEL1,
IBMX Non-selective Research Tool

PDES3, and PDE4

Experimental Protocols

The determination of IC50 values is a critical component of inhibitor characterization. A

generalized protocol for a competitive PDEL1 inhibition assay is provided below.

Objective: To determine the concentration of an inhibitor required to reduce the activity of PDE1

by 50%.

Materials:

e Recombinant human PDE1 enzyme
¢ [3H]-cGMP or [3H]-CAMP (substrate)

e Snake venom nucleotidase
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Scintillation cocktail

Test inhibitors (e.g., 3-Hydroxymethylaminopyrine, Vinpocetine)
Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

96-well microplates

Scintillation counter

Procedure:

Prepare serial dilutions of the test inhibitors in the assay buffer.

In a 96-well microplate, add the PDE1 enzyme to each well.

Add the serially diluted inhibitors to the respective wells.

Initiate the reaction by adding the [3H]-labeled substrate (cGMP or cAMP).
Incubate the plate at 30°C for a specified period (e.g., 30 minutes).

Stop the reaction by adding a stop buffer or by heat inactivation.

Add snake venom nucleotidase to convert the resulting [3H]-5'-GMP or [3H]-5'-AMP to [3H]-
guanosine or [3H]-adenosine.

Add scintillation cocktail to each well.
Measure the radioactivity in each well using a scintillation counter.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC50 value from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PDE1 signaling pathway and a typical experimental

workflow for inhibitor screening.
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Caption: PDEL1 signaling pathway and point of inhibition.

Caption: Experimental workflow for PDEL1 inhibitor screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Benchmarking 3-Hydroxymethylaminopyrine's
performance against other inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082511#benchmarking-3-hydroxymethylaminopyrine-
s-performance-against-other-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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